JNJ-49095397 vs. BIRB 796: Superior Maximal Anti-Inflammatory Response in Human Cells
JNJ-49095397 (RV568) demonstrates a significantly higher maximal inhibitory effect (Emax) on LPS-induced CXCL8 release in human PBMCs compared to the pan-p38 inhibitor BIRB 796. This suggests that RV568 achieves greater suppression of this key inflammatory chemokine, even when compared to a compound with potent p38α inhibition [1].
| Evidence Dimension | Maximal inhibition (Emax) of LPS-induced CXCL8 release in human PBMCs |
|---|---|
| Target Compound Data | Emax: 81% |
| Comparator Or Baseline | BIRB 796: Emax: 60% |
| Quantified Difference | RV568 Emax is 21 percentage points greater |
| Conditions | LPS-stimulated human peripheral blood mononuclear cells (PBMCs) from healthy volunteers |
Why This Matters
For researchers modeling COPD inflammation, JNJ-49095397 provides a more complete blockade of a key inflammatory signal, potentially translating to greater efficacy in models of exacerbation.
- [1] Charron CE, Russell P, Ito K, Lea S, Kizawa Y, Brindley C, Singh D. RV568, a narrow-spectrum kinase inhibitor with p38 MAPK-α and -γ selectivity, suppresses COPD inflammation. Eur Respir J. 2017 Oct 26;50(4):1700188. View Source
